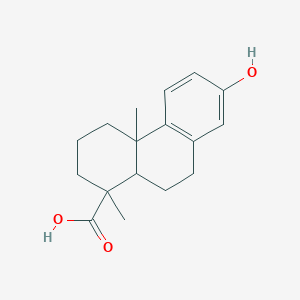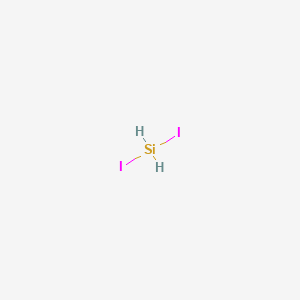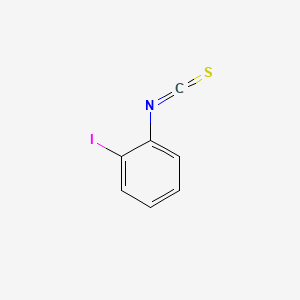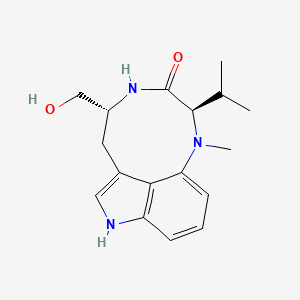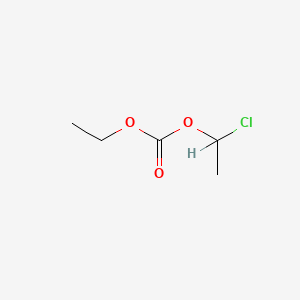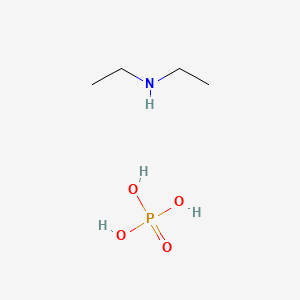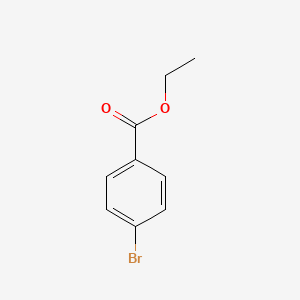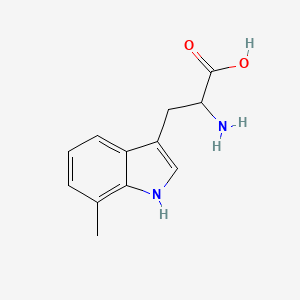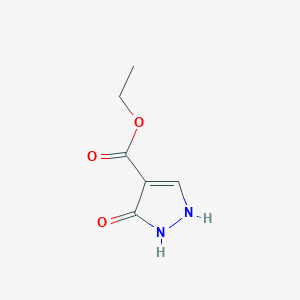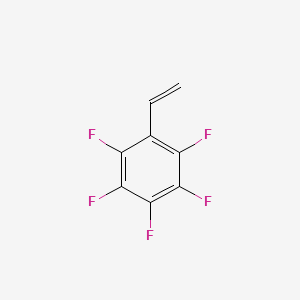
2,3,4,5,6-Pentafluorostyrene
概要
説明
2,3,4,5,6-Pentafluorostyrene is a fluorinated monomer . It is used in the synthesis of optically active copolymers having low surface energies by utilizing beta-pinene as another monomer . It is also used in the synthesis of fluorinated and photo crosslinkable liquid prepolymers, which is used for flexible optical waveguides .
Synthesis Analysis
A number of copolymers between styrene (St) or 4-azidomethylstyrene (N3St) and 2,3,4,5,6-pentafluorostyrene (FSt) have been prepared by atom-transfer radical polymerization (ATRP) and conventional free radical polymerization (FRP) . High molecular weight poly(2,3,4,5,6-pentafluorostyrene) (PPFS) can be prepared with a facile and efficient approach by using methyl isobutyl ketone (MIK) solvent in a basic wet-lab without the need of complex chemical equipment .Molecular Structure Analysis
The linear formula of 2,3,4,5,6-Pentafluorostyrene is C6F5CH=CH2 . Its CAS Number is 653-34-9 and its molecular weight is 194.10 .Chemical Reactions Analysis
The mode of monomer alternation in copolymers has been established unambiguously using heteronuclear multiple bond correlation (HMBC) NMR . The degree and nature of monomer alternation was found to be strongly dependent on both the solvent (or lack thereof) and the polymerization initiator .Physical And Chemical Properties Analysis
2,3,4,5,6-Pentafluorostyrene is a liquid at room temperature . It has a refractive index of 1.446 (lit.) . Its boiling point is 62-63 °C/50 mmHg (lit.) and its density is 1.406 g/mL at 25 °C (lit.) .科学的研究の応用
Copolymers::
- Copolymers with N-phenylmaleimide : Researchers have synthesized copolymers by free radical polymerization using PFS and N-phenylmaleimide. These copolymers exhibit unique properties due to the combination of fluorinated and non-fluorinated monomers .
- Poly(pentafluorostyrene) : PFS can be polymerized into homopolymers. These polymers have low refractive indices, making them suitable for use as cladding layers in optical waveguides .
- Glycosylated Polymers : PFS-based polymers have been explored for potential use in biological imaging .
Flexible Optical Waveguides
- PFS serves as a precursor for fluorinated and photocrosslinkable liquid prepolymers . These prepolymers can be cured to form flexible, transparent films. They find applications in optical waveguides, where low refractive index materials are desirable .
Electrolyte Materials
- Researchers have functionalized PFS-based block copolymers with quaternary ammonium base groups. These copolymers serve as anion exchange materials for fuel cells and other electrochemical devices .
作用機序
Target of Action
2,3,4,5,6-Pentafluorostyrene is a fluorinated monomer . Its primary targets are the molecules and structures it interacts with during polymerization processes. It is used in the synthesis of high molecular weight poly(2,3,4,5,6-pentafluorostyrene) (PPFS), a gate dielectric material .
Mode of Action
The compound interacts with its targets through polymerization reactions. For instance, copolymers of 2,3,4,5,6-Pentafluorostyrene and N-phenylmaleimide were synthesized by free radical polymerization . The degree and nature of monomer alternation in copolymers have been found to be strongly dependent on both the solvent and the polymerization initiator .
Biochemical Pathways
The specific biochemical pathways affected by 2,3,4,5,6-Pentafluorostyrene are related to its polymerization process. The compound is involved in the formation of polymers like PPFS, which are used in various applications, including the development of polymeric dielectrics .
Result of Action
The polymerization of 2,3,4,5,6-Pentafluorostyrene results in the formation of fluorinated polymers like PPFS. These polymers have unique properties, such as resistance to common halogenated solvents , which make them suitable for use in various applications, including microelectronics and as antifouling and antifogging agents .
Action Environment
The action of 2,3,4,5,6-Pentafluorostyrene is influenced by environmental factors such as the presence of other substances (e.g., solvents, initiators), temperature, and pressure. For instance, the degree and nature of monomer alternation in copolymers were found to be strongly dependent on both the solvent and the polymerization initiator .
Safety and Hazards
将来の方向性
High molecular weight poly(2,3,4,5,6-pentafluorostyrene) (PPFS) is a gate dielectric material that can be free from this limitation . Such a novel but simple synthesis paradigm not only opens up a broad employment of solution-processable polymeric dielectrics for bottom-gate OTFTs, but also enables the full device potential with high-mobility semiconductors .
特性
IUPAC Name |
1-ethenyl-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJZCPNIJXVIAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26838-55-1 | |
| Record name | Benzene, 1-ethenyl-2,3,4,5,6-pentafluoro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26838-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30215645 | |
| Record name | 2,3,4,5,6-Pentafluorostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentafluorostyrene | |
CAS RN |
653-34-9 | |
| Record name | Pentafluorostyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=653-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentafluorostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 653-34-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,4,5,6-Pentafluorostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5,6-pentafluorostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4,5,6-PENTAFLUOROSTYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8W8899THA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,3,4,5,6-Pentafluorostyrene?
A1: The molecular formula of 2,3,4,5,6-Pentafluorostyrene is C8H3F5, and its molecular weight is 194.10 g/mol.
Q2: How is the structure of 2,3,4,5,6-Pentafluorostyrene typically confirmed?
A2: Commonly used spectroscopic techniques include 1H NMR, 13C NMR, 19F NMR, and IR spectroscopy. [, , , , ]
Q3: What are the key characteristics of polymers incorporating 2,3,4,5,6-Pentafluorostyrene?
A3: Polymers containing PFS are known for their high hydrophobicity, low surface energy, and often exhibit high glass transition temperatures (Tg). [, , , , , ]
Q4: How does the incorporation of 2,3,4,5,6-Pentafluorostyrene affect the thermal stability of polymers?
A4: The incorporation of PFS generally increases the thermal stability of copolymers, as demonstrated by thermogravimetric analysis (TGA). For example, poly(2,3,4,5,6-pentafluorostyrene) (PPFS) has a significantly higher activation energy for thermal decomposition than polystyrene. []
Q5: How does 2,3,4,5,6-Pentafluorostyrene contribute to catalytic applications?
A5: While PFS itself might not be a catalyst, its unique reactivity makes it a valuable building block for creating catalytic materials. For example, PFS-containing copolymers have been functionalized with sulfonic acid groups to create proton-conducting membranes for fuel cells. [] Additionally, PFS can be incorporated into polymers that are further modified to include catalytic groups. One study showcased an alternating copolymer of PFS and 4-azidomethylstyrene functionalized with –NH2 and –SO3− groups, resulting in an effective organocatalyst for a Henry reaction. []
Q6: Can you explain the role of 2,3,4,5,6-pentafluorostyrene in shape-selective catalysis within zeolites?
A6: In a study investigating shape selectivity in zeolite catalysis, researchers observed that bulky styrene derivatives, including 2,3,4,5,6-pentafluorostyrene, were unable to enter the pore system of H-ZSM-5 zeolites. This highlighted the molecular sieving effect of zeolites and the impact of substrate size on reactivity within confined spaces. []
Q7: Have there been any computational studies or simulations performed on 2,3,4,5,6-Pentafluorostyrene or its polymers?
A7: While specific QSAR models for PFS were not mentioned in the provided abstracts, computational methods have been employed to study the behavior of PFS-containing materials. For instance, self-consistent field (SCF) theory was used to predict the morphology of nanostructured polymer brushes containing PFS and poly(methyl methacrylate). []
Q8: What polymerization techniques are commonly employed with 2,3,4,5,6-Pentafluorostyrene?
A8: PFS has been successfully polymerized and copolymerized using various techniques, including:
- Free Radical Polymerization (FRP): This method is widely used for PFS polymerization, often with initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN). [, , ]
- Atom Transfer Radical Polymerization (ATRP): ATRP offers controlled polymerization of PFS, allowing for the synthesis of well-defined block copolymers with narrow molecular weight distributions. [, , , , , ]
- Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT provides another controlled polymerization route for PFS, enabling the synthesis of complex architectures like block copolymers with precise control over molecular weight and functionality. [, ]
- Anionic Polymerization: Anionic polymerization has been utilized to copolymerize PFS with divinylbenzene to create fluorinated polymers with pendant vinyl groups. []
Q9: How does 2,3,4,5,6-Pentafluorostyrene behave in copolymerization reactions with styrene?
A9: PFS exhibits a strong alternating tendency during copolymerization with styrene due to differences in their electronic nature. The reactivity ratios for styrene and PFS indicate that PFS is less reactive than styrene but tends to react preferentially with a styrene radical. This alternating behavior influences the properties of the resulting copolymers. []
Q10: How does the reactivity of 2,3,4,5,6-pentafluorostyrene compare to other fluorinated styrenes?
A10: Studies comparing PFS to 4-fluorostyrene (4FS) in copolymerization reactions revealed that 4FS is more reactive than PFS due to having a lower degree of fluorine substitution. This difference in reactivity was attributed to the electron-withdrawing effect of the fluorine atoms. []
Q11: What are the potential applications of 2,3,4,5,6-Pentafluorostyrene in material science?
A11: PFS and its polymers have garnered attention for various applications, including:
- Superhydrophobic Surfaces: Incorporating PFS into polymers or particles can lead to highly water-repellent surfaces with contact angles exceeding 150°. Such surfaces find applications in self-cleaning coatings, anti-fouling materials, and microfluidic devices. [, , ]
- Optically Active Polymers: PFS has been copolymerized with optically active monomers like β-pinene to create polymers with chirality and specific rotation. These materials are of interest for applications in optics and chiral separations. []
- Antibiofouling Coatings: The hydrophobic nature of PFS-containing polymers makes them suitable for developing coatings that resist the attachment of proteins, bacteria, and other marine organisms. [, ]
- Nanostructured Materials: PFS has been utilized in the creation of various nanostructured materials, including polymer brushes, nanoparticles, and nanoporous films. These materials offer potential advantages in areas such as catalysis, sensing, and drug delivery. [, , , ]
- Proton-Conducting Membranes: Block copolymers containing PFS and sulfonic acid groups have shown promise as proton-conducting membranes for fuel cell applications. []
Q12: How is 2,3,4,5,6-pentafluorostyrene used to create environmentally responsive particles?
A12: Researchers have developed microspheres that are both superhydrophobic and water-dispersible by incorporating PFS and a block copolymer (polystyrene-b-poly(acrylic acid)) into their structure. These particles can be switched between hydrophobic and hydrophilic states by annealing in air or water, respectively, making them attractive for applications like controlled drug release. []
Q13: Can 2,3,4,5,6-Pentafluorostyrene be used for surface modification?
A13: Yes, PFS and its derivatives are valuable for surface modification. One approach involves using PFS as a monomer in surface-initiated ATRP to grow polymer brushes directly from substrates like silicon wafers or polyimide films. [, ]
Q14: How does the para-fluoro group in 2,3,4,5,6-pentafluorostyrene contribute to post-polymerization modification?
A14: The para-fluoro substituent in PFS is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. For instance, the para-fluoro can be substituted with thiols, facilitating the attachment of biomolecules or other functional moieties. [, ]
Q15: What is a unique advantage of using the azide-para-fluoro substitution in polymers containing 2,3,4,5,6-pentafluorostyrene units?
A15: This approach offers a versatile route for sequential post-polymerization modification. It allows for the introduction of azide groups, which can then be reacted with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a wide range of functionalities. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



